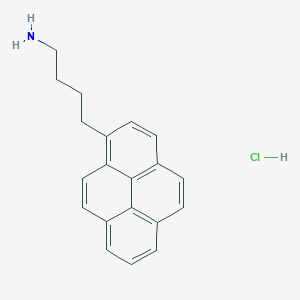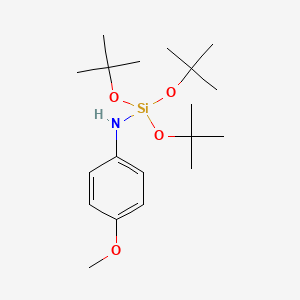![molecular formula C9H14N4O2S B14470120 N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine CAS No. 67720-86-9](/img/structure/B14470120.png)
N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate at room temperature or under heat can yield the desired cyanoacetamide derivatives . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
化学反应分析
Types of Reactions: N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the cyano, sulfanyl, and guanidine moieties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with some reactions requiring elevated temperatures or specific solvents .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
科学研究应用
N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds and other complex molecules . Additionally, this compound is used in industrial processes for the production of specialty chemicals and materials .
作用机制
The mechanism of action of N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine involves its interaction with molecular targets and pathways within cells. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds: Similar compounds to N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’‘-methylguanidine include other cyanoacetamide derivatives and guanidine-containing molecules. Examples include N-cyano-N’-[2-(2,3-dioxobutyl)thio]ethyl-N’'-methylguanidine and other substituted cyanoacetamides .
Uniqueness: What sets N-Cyano-N’-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N’'-methylguanidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
67720-86-9 |
|---|---|
分子式 |
C9H14N4O2S |
分子量 |
242.30 g/mol |
IUPAC 名称 |
1-cyano-3-[2-(2,3-dioxobutylsulfanyl)ethyl]-2-methylguanidine |
InChI |
InChI=1S/C9H14N4O2S/c1-7(14)8(15)5-16-4-3-12-9(11-2)13-6-10/h3-5H2,1-2H3,(H2,11,12,13) |
InChI 键 |
OVLUBEIAVGIZEN-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=O)CSCCNC(=NC)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


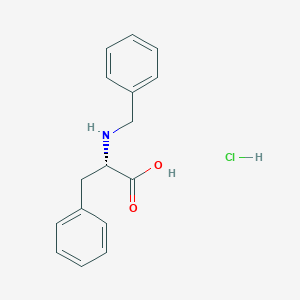

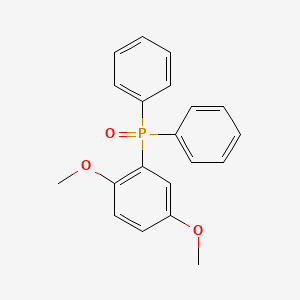
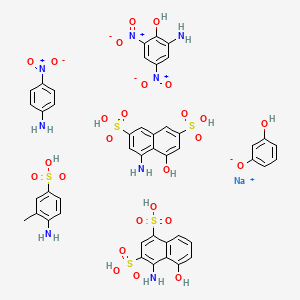
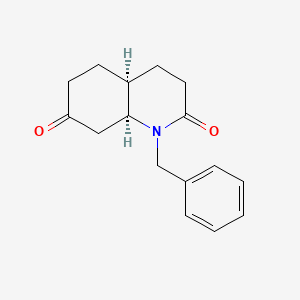
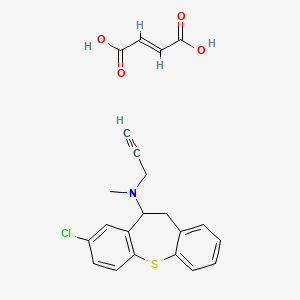
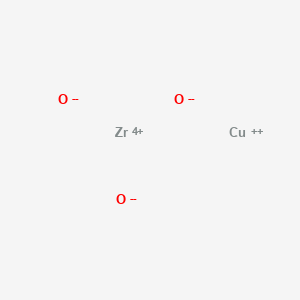

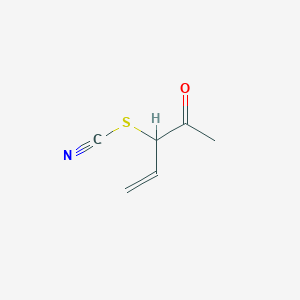
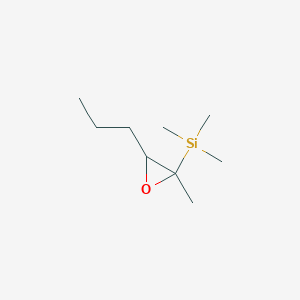
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)
